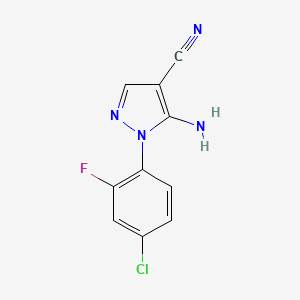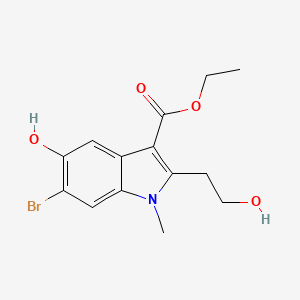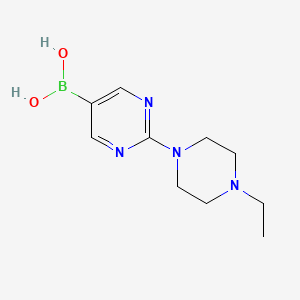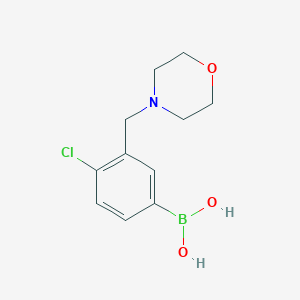
5-Amino-1-(4-Chlor-2-fluorphenyl)-1H-pyrazol-4-carbonitril
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of this molecule. The electronegative nitrogen, chlorine, and fluorine atoms could create areas of relative negative charge, while the carbon and hydrogen atoms could create areas of relative positive charge .Chemical Reactions Analysis
The chemical reactions that this compound could participate in would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the carbonitrile group could undergo reactions involving the cyano group, and the halogen atoms could potentially be replaced in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarities of its functional groups, its melting and boiling points would be influenced by the strengths of intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .Wissenschaftliche Forschungsanwendungen
Entdeckung von Antikoagulanzien
5-Amino-1-(4-Chlor-2-fluorphenyl)-1H-pyrazol-4-carbonitril: Derivate wurden als privilegierte Fragmente für die Entdeckung von Faktor-XIa (FXIa)-Inhibitoren identifiziert . FXIa ist ein wichtiges Ziel in der Entdeckung von Antikoagulanzien aufgrund seiner Rolle bei der Thrombose und dem reduzierten Blutungsrisiko, das mit seiner Hemmung verbunden ist. Die Derivate der Verbindung zeigen potente inhibitorische Wirkungen auf FXIa, was sie zu vielversprechenden Leitstrukturen für neue Antikoagulanzien macht.
Behandlung von Herzkreislauferkrankungen
Die Hemmung von FXIa ist entscheidend für die Behandlung und Vorbeugung von Herzkreislauferkrankungen, die oft auf Thrombose beruhen . Derivate von This compound zeigen ausgezeichnete in-vitro-Gerinnungsaktivitäten, was auf ihr Potenzial als Therapeutika bei der Behandlung von Herzkreislauferkrankungen hindeutet.
Computergestütztes Drug Design
Die Bindungsart der Derivate dieser Verbindung an FXIa wurde untersucht, wobei eine effiziente Bindung durch direkte Wasserstoffbrückenbindungen festgestellt wurde . Diese Informationen sind wertvoll für das computergestützte Drug Design (CADD), wodurch die Optimierung dieser Derivate als FXIa-Inhibitoren mithilfe von Computermodellen möglich wird.
Synthese von Zolazepam
This compound: steht in struktureller Beziehung zu Schlüsselintermediaten bei der Synthese von Zolazepam, einem Medikament, das als Beruhigungsmittel für Wildtiere verwendet wird . Forschung zur Synthese dieser Zwischenprodukte kann zu verbesserten Verfahren zur Herstellung von Zolazepam führen und so dessen Verfügbarkeit und Wirksamkeit verbessern.
Moleküldesign und Drug Discovery
Die Verbindung dient als Gerüst für die Fusion von privilegierten Fragmenten zu einem Pharmakophor für FXIa-Inhibitoren . Dieser Ansatz ist Teil einer umfassenderen Strategie im Moleküldesign und in der Drug Discovery, bei der das Gerüst der Verbindung verwendet wird, um neue Medikamente mit gezielten Wirkungen zu entwickeln.
Thromboseforschung
Da Thrombose eine häufige Pathologie von Herzkreislauferkrankungen ist, tragen Studien zu den Auswirkungen von This compound-Derivaten auf Gerinnungsfaktoren zu einem tieferen Verständnis der Thrombosemechanismen bei . Diese Forschung kann die Entwicklung effektiverer Antithrombotika unterstützen.
Identifizierung von Leitstrukturen
Die systematische Untersuchung der Struktur-Wirkungs-Beziehung (SAR) der Derivate dieser Verbindung hat zur Identifizierung von Leitstrukturen mit hoher FXIa-Inhibitorpotenz geführt . Diese Leitstrukturen sind entscheidend für die Weiterentwicklung von Medikamentenentwicklungspipelines in der pharmazeutischen Industrie.
Forschung zu Gerinnungsfaktoren
Die Derivate der Verbindung wurden verwendet, um die Wechselwirkungen mit verschiedenen Gerinnungsfaktoren neben FXIa zu untersuchen . Diese Forschung ist entscheidend für die Entdeckung neuer therapeutischer Ziele und die Entwicklung einer breiteren Palette von Antikoagulanzien.
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. The compound could potentially interact with various enzymes or receptors in the body, depending on its structure and properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSQNIYRMTZVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)


